6-Bromo-5-chloronicotinaldehyde
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Overview
Description
6-Bromo-5-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloronicotinaldehyde typically involves the bromination and chlorination of nicotinaldehyde derivatives. One common method includes the selective bromination of 5-chloronicotinaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature or slightly elevated.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloronicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinaldehyde derivatives.
Oxidation Reactions: Products include nicotinic acid derivatives.
Reduction Reactions: Products include nicotinyl alcohol derivatives.
Scientific Research Applications
6-Bromo-5-chloronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloronicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 6-Bromo-2-chloronicotinaldehyde
- 5-Bromo-6-chloronicotinaldehyde
- 6-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-pyridinecarboxaldehyde
Comparison: 6-Bromo-5-chloronicotinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H3BrClNO |
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Molecular Weight |
220.45 g/mol |
IUPAC Name |
6-bromo-5-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |
InChI Key |
ZHMQXDVVKJUUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C=O |
Origin of Product |
United States |
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